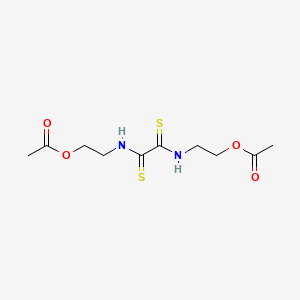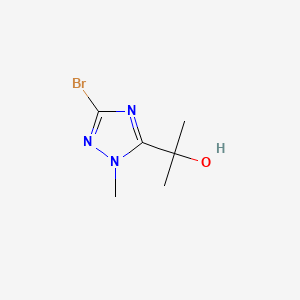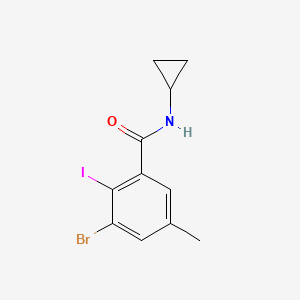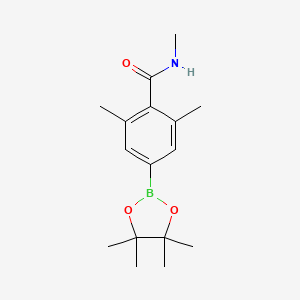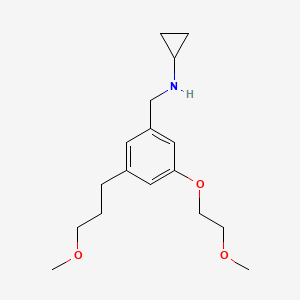
N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine is a complex organic compound with the molecular formula C17H27NO3 This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with methoxyethoxy and methoxypropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of a substituted benzaldehyde with an amine to form the benzylamine intermediate.
Introduction of the Cyclopropane Ring: The benzylamine intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.
Substitution with Methoxyethoxy and Methoxypropyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy and methoxypropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)amine: Similar structure but lacks the cyclopropane ring.
N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropane: Similar structure but lacks the amine group.
Uniqueness
N-(3-(2-methoxyethoxy)-5-(3-methoxypropyl)benzyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the benzylamine moiety with methoxyethoxy and methoxypropyl substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
1114567-19-9 |
|---|---|
Formule moléculaire |
C17H27NO3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N-[[3-(2-methoxyethoxy)-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C17H27NO3/c1-19-7-3-4-14-10-15(13-18-16-5-6-16)12-17(11-14)21-9-8-20-2/h10-12,16,18H,3-9,13H2,1-2H3 |
Clé InChI |
YRDKHPKBDFSETH-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1=CC(=CC(=C1)OCCOC)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)
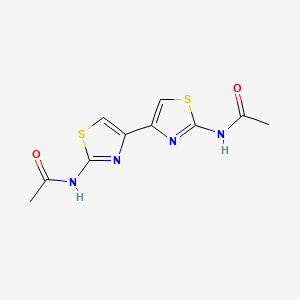
![1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)
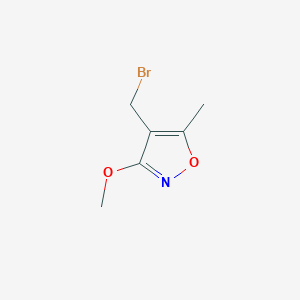
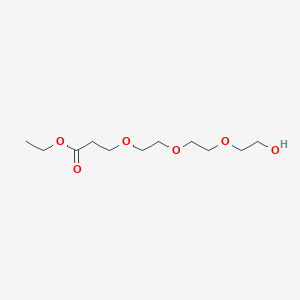

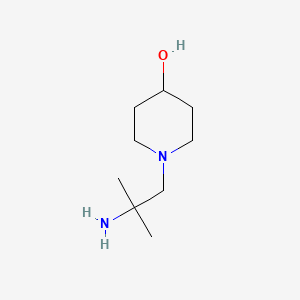
![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B13931423.png)
